An In-depth Technical Guide to Diallyl Chlorophosphate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Diallyl Chlorophosphate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Diallyl chlorophosphate (CAS No. 16383-57-6) is a reactive organophosphorus compound that serves as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring two allyl groups and a reactive P-Cl bond, makes it a valuable reagent for the introduction of the diallyl phosphate moiety into a variety of molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its current and potential applications, particularly in the pharmaceutical and material sciences.
Core Properties of Diallyl Chlorophosphate
A thorough understanding of the physicochemical properties of diallyl chlorophosphate is fundamental to its safe handling and effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 16383-57-6 | [2][3] |
| Molecular Formula | C₆H₁₀ClO₃P | [3] |
| Molecular Weight | 196.57 g/mol | [3] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Boiling Point | 65 °C at 0.001 Torr | [4] |
| Density (Predicted) | 1.184 ± 0.06 g/cm³ | [4] |
| Synonyms | Diallyl phosphorochloridate, Phosphorochloridic acid, di-2-propen-1-yl ester | [5] |
Synthesis of Diallyl Chlorophosphate: A Step-by-Step Protocol
The synthesis of diallyl chlorophosphate is typically achieved through the phosphorylation of allyl alcohol. A common and effective method involves the use of phosphorus oxychloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of diallyl chlorophosphate.
Detailed Experimental Protocol:
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Materials:
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Phosphorus oxychloride (POCl₃)
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Allyl alcohol
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Anhydrous pyridine (or other suitable base)
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Anhydrous diethyl ether (or other suitable solvent)
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Inert atmosphere setup (e.g., nitrogen or argon)
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-
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
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Charge the flask with a solution of allyl alcohol in anhydrous diethyl ether.
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Cool the flask to 0 °C in an ice bath.
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Add a solution of phosphorus oxychloride in anhydrous diethyl ether dropwise to the stirred solution of allyl alcohol. Maintain the temperature at 0 °C during the addition.
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After the addition of phosphorus oxychloride is complete, add anhydrous pyridine dropwise to the reaction mixture. A white precipitate of pyridinium hydrochloride will form.
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Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
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Monitor the reaction progress using thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
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Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
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Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude diallyl chlorophosphate by vacuum distillation to obtain the final product.
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Reactivity and Mechanistic Insights
The reactivity of diallyl chlorophosphate is dominated by the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating substitution reactions with a wide range of nucleophiles.
Nucleophilic Substitution:
Diallyl chlorophosphate readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding phosphate esters, phosphoramidates, and thiophosphates. These reactions typically proceed via a nucleophilic acyl substitution-type mechanism at the phosphorus center.
Caption: General nucleophilic substitution reaction of diallyl chlorophosphate.
The reaction with alcohols, for instance, is a common method for the synthesis of mixed phosphate esters. The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The general mechanism for the reaction of alcohols with chlorophosphates involves the activation of the alcohol by the base, followed by nucleophilic attack on the phosphorus atom.
Applications in Research and Development
Diallyl chlorophosphate's unique combination of a reactive phosphorylating agent and polymerizable allyl groups opens up a range of applications in both pharmaceutical and material sciences.
Pharmaceutical and Agrochemical Synthesis
As a phosphorylating agent, diallyl chlorophosphate is a valuable tool in medicinal chemistry and drug development.[1] The introduction of a phosphate group can significantly alter the physicochemical properties of a molecule, often to improve water solubility and bioavailability. This strategy is commonly employed in the development of prodrugs , where a phosphate ester linkage is cleaved in vivo to release the active pharmaceutical ingredient.[6][7] While specific examples utilizing diallyl chlorophosphate are not as prevalent in the literature as its diethyl and diphenyl counterparts, the fundamental reactivity is analogous, suggesting its potential in this area.
The diallyl phosphate moiety can also be a key structural component in biologically active molecules. Organophosphorus compounds are widely used as insecticides and herbicides, and diallyl chlorophosphate can serve as a precursor for the synthesis of novel agrochemicals.
Material Science: Flame Retardants and Polymer Chemistry
Organophosphorus compounds are well-established as effective flame retardants. Diallyl chlorophosphate can be used in the synthesis of flame-retardant additives for plastics, rubber, and textiles.[4] The phosphorus component acts to interrupt the combustion cycle in the gas phase and promote char formation in the solid phase.
Furthermore, the presence of two allyl groups allows diallyl chlorophosphate to act as a cross-linking agent or a monomer in polymerization reactions. This dual functionality enables the incorporation of phosphorus-containing moieties directly into polymer backbones, leading to the development of functional polymers with tailored properties such as flame retardancy, adhesion, and thermal stability.
Safety and Handling
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Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis and the release of corrosive hydrogen chloride gas.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Diallyl chlorophosphate is a valuable and versatile reagent with significant potential in both pharmaceutical and material sciences. Its ability to act as a phosphorylating agent and a polymerizable monomer makes it a unique building block for the synthesis of a wide range of functional molecules and materials. As research in drug delivery and advanced materials continues to evolve, the applications of diallyl chlorophosphate are likely to expand, making a thorough understanding of its properties and reactivity increasingly important for scientists and researchers in these fields.
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